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Compound of Interest

Compound Name: C646

Cat. No.: B8037948 Get Quote

In the landscape of epigenetic research and drug development, Histone Acetyltransferase

(HAT) inhibitors have emerged as critical tools for dissecting cellular processes and as potential

therapeutic agents. Among these, the synthetic compound C646 and the natural product

Anacardic Acid are two widely studied inhibitors. This guide provides a detailed, objective

comparison of their performance, supported by experimental data, to assist researchers in

selecting the appropriate tool for their specific needs.

At a Glance: Key Performance Characteristics
Feature C646 Anacardic Acid

Primary Targets p300/CBP p300, PCAF, Tip60

Mechanism of Action
Competitive inhibitor (with

respect to Acetyl-CoA)
Non-competitive inhibitor

Potency (p300) Kᵢ = 400 nM IC₅₀ = ~8.5 µM

Cell Permeability Cell-permeable Cell-permeable

Origin Synthetic
Natural (from cashew nut shell

liquid)
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The following table summarizes the inhibitory concentrations (IC₅₀) and constants (Kᵢ) of C646
and Anacardic Acid against various Histone Acetyltransferases. This data is crucial for

understanding the potency and selectivity of each inhibitor.

Inhibitor Target HAT IC₅₀ / Kᵢ Reference

C646 p300 Kᵢ = 400 nM [1]

p300 IC₅₀ = 1.6 µM [2]

p300 mutants

(T1411A, Y1467F,

W1466F, R1410A)

IC₅₀ = 2.5 - 7 µM [2]

Anacardic Acid p300 IC₅₀ ≈ 8.5 µM

PCAF IC₅₀ ≈ 5.0 µM

Tip60 IC₅₀ ≈ 9 µM [3]

PfGCN5 IC₅₀ = 26.6 µM [4]

Mechanism of Action and Specificity
C646 is a selective and competitive inhibitor of the closely related HATs, p300 and CBP[1]. It

functions by competing with the cofactor Acetyl-CoA for binding to the HAT active site. This

competitive mechanism makes it a potent and specific tool for studying p300/CBP functions. Its

selectivity for p300/CBP over other HATs is a key advantage in targeted studies[5].

Anacardic Acid, a natural product derived from cashew nut shell liquid, exhibits a broader

spectrum of HAT inhibition[4][5]. It acts as a non-competitive inhibitor, meaning it does not

directly compete with Acetyl-CoA for the active site[4]. This suggests a different binding mode

and mechanism of action compared to C646. Anacardic Acid has been shown to inhibit p300,

PCAF, and Tip60, making it a less specific but potentially useful tool for studying global histone

acetylation or pathways involving multiple HATs[3][6].

Impact on Cellular Signaling Pathways
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Both C646 and Anacardic Acid have been shown to impinge on critical cellular signaling

pathways, primarily due to the role of their target HATs as transcriptional coactivators.

NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. The p65

subunit of NF-κB is a known substrate for p300/CBP and PCAF. Acetylation of p65 by these

HATs is crucial for its transcriptional activity. Both C646 and Anacardic Acid can inhibit NF-κB-

mediated gene transcription by preventing p65 acetylation[5][7].

Cytoplasm

Nucleus

TNFα TNFR
Binds

IKK

Activates
IκBα

Phosphorylates

NF-κB
(p65/p50)

Releases

NF-κB
(p65/p50)

Translocates

p300/CBP
PCAF

Acetylates (p65)
C646

Inhibits

Anacardic Acid Inhibits

DNA
Binds Inflammatory Gene

Expression
Promotes

Click to download full resolution via product page

Fig. 1: NF-κB signaling pathway and points of inhibition.

p300/CBP-Mediated Transcription
p300 and CBP are crucial transcriptional coactivators that acetylate histones (primarily H3 and

H4) at gene promoters and enhancers, leading to a more open chromatin structure and

facilitating gene expression. By inhibiting p300/CBP, C646 can lead to a global decrease in

histone acetylation, affecting the expression of numerous genes involved in processes like cell

cycle progression and apoptosis[7].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5218544/
https://www.researchgate.net/figure/CBP-p300-are-integral-to-the-AR-signaling-pathway-In-prostate-cells-the-AR-is_fig1_396136344
https://www.benchchem.com/product/b8037948?utm_src=pdf-body-img
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.researchgate.net/figure/CBP-p300-are-integral-to-the-AR-signaling-pathway-In-prostate-cells-the-AR-is_fig1_396136344
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Transcription
Factor

p300/CBP

Recruits

Histones
Acetylates

C646
Inhibits

Anacardic Acid
Inhibits

Acetylated
Histones Chromatin

Opens
Gene Expression

Promotes

Click to download full resolution via product page

Fig. 2: Role of p300/CBP in transcription and inhibition.

Tip60 and the DNA Damage Response
Tip60 is a member of the MYST family of HATs and plays a critical role in the DNA damage

response (DDR). Upon DNA damage, Tip60 is activated and subsequently acetylates and

activates the ATM kinase, a key regulator of the DDR pathway. Anacardic Acid, by inhibiting

Tip60, can impair the DDR and sensitize cancer cells to radiation therapy[3].
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Click to download full resolution via product page

Fig. 3: Tip60's role in the DNA damage response.

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
(Radioactive Filter Binding)
This protocol is a standard method to measure the in vitro activity of HATs and the inhibitory

potential of compounds like C646 and Anacardic Acid.

Materials:

Purified HAT enzyme (e.g., p300, PCAF)

Histone substrate (e.g., core histones, histone H3 peptide)

[³H]-Acetyl-CoA (radiolabeled acetyl donor)

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

Inhibitor (C646 or Anacardic Acid) dissolved in DMSO

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Procedure:

Prepare the HAT reaction mixture in the assay buffer containing the purified HAT enzyme

and the histone substrate.

Add the inhibitor (C646 or Anacardic Acid) at various concentrations to the reaction mixture.

Include a DMSO control (vehicle).

Pre-incubate the mixture for 10-15 minutes at 30°C.
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Initiate the reaction by adding [³H]-Acetyl-CoA.

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose

filter paper.

Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium

carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

Air dry the filter papers.

Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the

incorporated radioactivity using a scintillation counter.

Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the

DMSO control.

Cellular Histone Acetylation Analysis by Western Blot
This protocol allows for the assessment of the effect of HAT inhibitors on global histone

acetylation levels within cells.

Materials:

Cell line of interest

Cell culture medium and supplements

C646 or Anacardic Acid

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer apparatus and buffers
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of C646 or Anacardic Acid for a specified duration

(e.g., 24 hours). Include a DMSO-treated control.

Harvest the cells and lyse them using a suitable lysis buffer.

Quantify the protein concentration of the cell lysates.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the specific histone acetylation

mark (e.g., anti-acetyl-H3) overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

To ensure equal loading, strip the membrane and re-probe with an antibody against total

histone H3 or another loading control like β-actin.

Quantify the band intensities to determine the relative change in histone acetylation.

Conclusion
C646 and Anacardic Acid are both valuable tools for studying the roles of HATs in various

biological processes. The choice between them depends largely on the specific research

question.

C646 is the inhibitor of choice for studies requiring high specificity for p300/CBP. Its

competitive mechanism of action and well-defined potency make it ideal for dissecting the

specific roles of these two critical coactivators.

Anacardic Acid is a broader-spectrum HAT inhibitor, affecting p300, PCAF, and Tip60. While

less specific, it can be useful for investigating the effects of global HAT inhibition or for

studying pathways where multiple HATs are implicated. Its natural origin may also be of

interest in certain contexts.

Researchers should carefully consider the target specificity, mechanism of action, and the

specific cellular pathways they intend to investigate when selecting between these two

inhibitors. The experimental protocols provided in this guide offer a starting point for the in vitro

and cellular characterization of these and other HAT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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